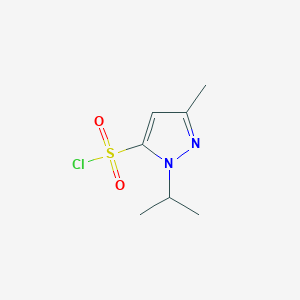

1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride

Description

Properties

IUPAC Name |

5-methyl-2-propan-2-ylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2O2S/c1-5(2)10-7(13(8,11)12)4-6(3)9-10/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTCGGASZJGZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)S(=O)(=O)Cl)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501191908 | |

| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501191908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245823-44-2 | |

| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazole-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-(1-methylethyl)-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501191908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves treating 1-isopropyl-3-methyl-1H-pyrazole with chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) in anhydrous chloroform under inert atmosphere. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced at the electron-rich 5-position of the pyrazole ring. Subsequent treatment with thionyl chloride ($$ \text{SOCl}2 $$) converts the intermediate sulfonic acid into the sulfonyl chloride.

- Dissolve 1-isopropyl-3-methyl-1H-pyrazole (25 g, 260 mmol) in chloroform (75 mL).

- Add chlorosulfonic acid (166.7 g, 1.43 mol) dropwise at 0°C under $$ \text{N}_2 $$.

- Warm the mixture to 60°C and stir for 10 hours.

- Add thionyl chloride (40.8 g, 343 mmol) at 60°C and stir for 2 hours.

- Quench the reaction with ice-cold water, extract with dichloromethane, and evaporate under vacuum.

Key Parameters :

- Temperature control during chlorosulfonic acid addition to prevent ring decomposition.

- Use of excess $$ \text{SOCl}_2 $$ to ensure complete conversion to the sulfonyl chloride.

Yield and Purity Optimization

Yields for this method typically range from 65% to 78%, with purity exceeding 95% after silica gel chromatography. Impurities often arise from over-sulfonylation or incomplete chloride substitution, necessitating careful stoichiometric adjustments.

Stepwise Functionalization Approach

Pyrazole Ring Synthesis

The precursor 1-isopropyl-3-methyl-1H-pyrazole is synthesized via Knorr pyrazole synthesis or cyclocondensation of hydrazines with diketones. For example:

Sulfonylation and Chlorination

The isolated pyrazole undergoes sulfonylation as described in Section 2.1. Alternative chlorinating agents like phosphorus pentachloride ($$ \text{PCl}5 $$) have been explored but show lower efficiency compared to $$ \text{SOCl}2 $$.

Comparative Analysis of Synthetic Methods

The table below summarizes critical parameters for the two dominant preparation routes:

Key Observations :

- Direct sulfonylation offers higher yields and shorter reaction times.

- Stepwise methods allow modular synthesis but introduce additional purification steps.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 8.2 min.

Industrial-Scale Production Considerations

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat dissipation and minimize side reactions. Key challenges include:

- Safe handling of corrosive $$ \text{ClSO}_3\text{H} $$.

- Waste management of HCl and $$ \text{SO}_2 $$ byproducts.

Emerging Methodologies and Innovations

Recent advances focus on catalytic sulfonylation using Lewis acids (e.g., FeCl$$ _3 $$) to reduce reagent excess. However, these methods remain experimental, with yields <50%.

Chemical Reactions Analysis

1-Isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate derivatives.

Oxidation and Reduction: The sulfonyl chloride group can be reduced to a sulfonyl group or oxidized to a sulfonic acid.

Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Versatile Building Block

1-Isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride serves as a crucial intermediate in the synthesis of diverse heterocyclic compounds. Its sulfonyl chloride functional group allows it to participate in nucleophilic substitution reactions, making it a valuable reagent for creating complex molecular structures.

Comparison with Similar Compounds

The compound's structure allows for distinct reactivity patterns compared to similar pyrazole derivatives. For example, its isopropyl group enhances solubility and stability, which can be advantageous in synthetic applications. Below is a comparison table of selected pyrazole derivatives:

| Compound Name | Structure | Properties |

|---|---|---|

| 1-Isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | Structure | High reactivity due to sulfonyl chloride group |

| 1-Methyl-1H-pyrazole-4-sulfonyl chloride | Structure | Lower solubility due to methyl group |

| 1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride | Structure | Increased steric hindrance |

Biological Applications

Pharmaceutical Development

Research indicates that derivatives of 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride exhibit potential as bioactive molecules. Notably, studies have shown promise in developing anti-inflammatory agents through the inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in managing inflammatory responses .

Case Study: NAAA Inhibition

A study highlighted the effectiveness of a pyrazole sulfonamide derivative with a similar structure in inhibiting NAAA activity, achieving an IC₅₀ value of 0.042 μM. This suggests that modifications to the pyrazole structure can significantly enhance therapeutic efficacy against inflammation-related conditions .

Industrial Applications

Specialty Chemicals Production

In industrial settings, 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is utilized in producing specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it suitable for synthesizing compounds used in agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function. This reactivity is exploited in drug design to create compounds that can interact with specific molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Sulfonyl Chlorides

Substituent Position and Electronic Effects

1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS 89501-90-6):

- Substituents: Methyl at 1-position, sulfonyl chloride at 3-position.

- Molecular weight: 180.61 g/mol.

- Melting point: 36–39°C.

- Commercial availability: Available from Kanto Reagents (97% purity, priced at JPY 29,300/1g) .

- Reactivity: The 3-position sulfonyl chloride is sterically accessible, favoring reactions with amines or alcohols.

1-Isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride :

- Substituents: Bulky isopropyl at 1-position, methyl at 3-position, sulfonyl chloride at 5-position.

- Molecular weight: ~222.52 g/mol (calculated).

- Commercial status: Discontinued (CymitQuimica, 2025), likely due to synthetic complexity or stability issues .

- Reactivity: The 5-position sulfonyl chloride may experience steric hindrance from the isopropyl group, reducing reaction rates compared to the 3-position analog.

Structural Analogues with Heteroatom Modifications

- 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ():

- Substituents: Trifluoromethyl at 3-position, sulfanyl group at 5-position.

- Key differences: The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity compared to methyl or isopropyl groups. The sulfanyl (S–) group is less reactive than sulfonyl chloride but enables thioether formation .

Pyrazolone Derivatives

- 3-Methyl-5-pyrazolone (CAS 108-26-9): A non-sulfonated pyrazole derivative with a ketone group. Applications: Intermediate in dye and pharmaceutical synthesis. Commercial availability: >95.0% purity, priced at JPY 21,000/500g (Kanto Reagents) .

Comparative Data Table

| Compound Name | Substituents (Position) | Molecular Weight (g/mol) | Melting Point (°C) | Commercial Availability | Key Reactivity Features |

|---|---|---|---|---|---|

| 1-Methyl-1H-pyrazole-3-sulfonyl chloride | 1-Me, 3-SO₂Cl | 180.61 | 36–39 | Available (Kanto) | High reactivity at 3-position |

| 1-Isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | 1-iPr, 3-Me, 5-SO₂Cl | ~222.52 | N/A | Discontinued | Steric hindrance at 5-position |

| 3-Methyl-5-pyrazolone | 3-Me, 5-ketone | 98.10 | N/A | Available (Kanto) | Ketone-based nucleophilic reactions |

Biological Activity

1-Isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (CAS No. 1245823-44-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1-Isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is characterized by a sulfonyl chloride functional group attached to a pyrazole ring. Its molecular formula is C7H10ClN3O2S, and it has a molecular weight of approximately 221.68 g/mol.

The biological activity of 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. This compound has been shown to inhibit the activity of specific enzymes, contributing to its pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from 0.22 to 0.25 μg/mL, indicating potent activity against pathogens .

Anticancer Properties

Research has indicated that pyrazole derivatives can also exhibit anticancer properties. The mechanism involves the inhibition of specific signaling pathways that are critical for cancer cell proliferation and survival. For example, studies on structurally related compounds have reported IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The SAR studies for 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride reveal that modifications to the pyrazole ring and sulfonyl group significantly affect biological activity. For instance:

| Modification | Effect on Activity |

|---|---|

| Substituting alkyl groups | Enhanced lipophilicity increases potency |

| Altering electron-withdrawing groups | Affects binding affinity and efficacy |

| Variation in sulfonamide structure | Alters selectivity towards targets |

These modifications can lead to compounds with improved pharmacokinetic properties and reduced toxicity while maintaining efficacy .

Study 1: Antimicrobial Evaluation

A study evaluated several pyrazole derivatives, including those related to 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, for their antimicrobial efficacy. The results indicated that certain derivatives exhibited excellent activities with significant inhibition zones and were effective against biofilm formation in bacterial cultures .

Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of pyrazole derivatives. The study found that specific compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their therapeutic promise .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sulfonation of the pyrazole core using chlorosulfonic acid or sulfuryl chloride. Key steps include controlling reaction temperature (e.g., 0–5°C to avoid side reactions) and selecting solvents like dichloromethane or ethyl acetate to stabilize intermediates. Post-synthesis purification via recrystallization or column chromatography is critical to achieve ≥95% purity . Catalysts such as pyridine may enhance sulfonation efficiency by acting as a proton scavenger .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture due to its sulfonyl chloride group’s hydrolysis sensitivity. Use anhydrous solvents (e.g., dried THF) during reactions. Safety protocols include wearing nitrile gloves and working in a fume hood to mitigate inhalation risks .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use / NMR to confirm the pyrazole ring substitution pattern and sulfonyl chloride moiety. IR spectroscopy (1700–1750 cm) identifies the S=O stretch. High-resolution mass spectrometry (HRMS) verifies molecular weight, while melting point analysis (mp 36–39°C for analogs) assesses purity .

Advanced Research Questions

Q. How can researchers address contradictory yield data in sulfonation reactions of pyrazole derivatives?

- Methodological Answer : Contradictions often arise from competing side reactions (e.g., over-sulfonation or hydrolysis). Systematic optimization includes:

- Screening catalysts (e.g., AlCl vs. FeCl) to modulate reactivity .

- Adjusting stoichiometry (e.g., 1.2–1.5 eq. chlorosulfonic acid) to balance conversion and byproduct formation.

- Monitoring reaction progress via TLC or in situ FTIR to terminate reactions at optimal intervals .

Q. What strategies improve the regioselectivity of sulfonation on the pyrazole ring?

- Methodological Answer : Steric and electronic effects dominate regioselectivity. Introduce electron-withdrawing groups (e.g., methyl at position 3) to direct sulfonation to position 5. Use bulky bases (e.g., 2,6-lutidine) to shield specific sites. Computational modeling (DFT) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. How can pharmacological activity assays be designed for derivatives of this compound?

- Methodological Answer : For bioactivity screening:

- Synthesize analogs via nucleophilic substitution (e.g., replacing chloride with amines).

- Evaluate in vitro targets (e.g., enzyme inhibition using fluorescence-based assays) and in vivo models (e.g., rodent inflammation assays).

- Measure ulcerogenic indices by comparing gastric mucosal damage post-administration, using histopathology and prostaglandin E levels as biomarkers .

Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?

- Methodological Answer : Challenges include exothermic sulfonation and purification bottlenecks. Mitigation strategies:

- Use flow chemistry for controlled heat dissipation.

- Replace column chromatography with fractional crystallization using solvent pairs (e.g., hexane/ethyl acetate).

- Validate batch consistency via HPLC-UV to ensure ≤2% impurity variance .

Data Contradiction Analysis

Q. Why do reported melting points for structurally similar sulfonyl chlorides vary significantly?

- Methodological Answer : Variations arise from polymorphic forms or residual solvents. Standardize recrystallization solvents (e.g., ethanol vs. acetone) and drying protocols (vacuum desiccation at 40°C for 24 hours). Differential scanning calorimetry (DSC) can identify polymorph transitions .

Q. How should researchers interpret conflicting cytotoxicity data in pyrazole sulfonamide derivatives?

- Methodological Answer : Discrepancies may stem from cell line specificity or assay conditions (e.g., serum concentration). Replicate studies across multiple cell lines (e.g., HEK293 vs. HepG2) and standardize MTT assay protocols (e.g., incubation time, dye concentration). Include positive controls (e.g., doxorubicin) to calibrate results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.